2-metil-4-(7H-purin-6-ilamino)but-2-en-1-ol

Descripción general

Descripción

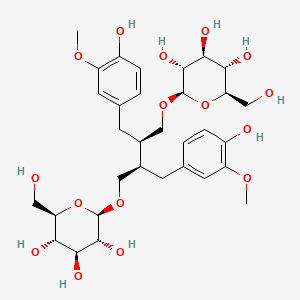

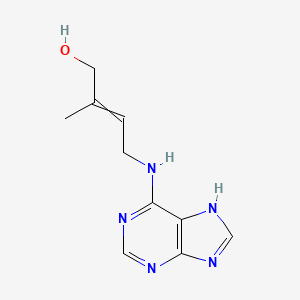

Zeatin is a plant growth hormone in the cytokinin family. It consists of a purine ring structure with a side chain that contains hydroxyl, amino, and olefin groups . It was discovered in the corn genus Zea, for which it is named . Zeatin and other cytokinins are produced in plants’ root systems .

Synthesis Analysis

The identification of Zeatin in 1964 belongs to Letham and co-workers . They used extracts from maize (Zea mays) to obtain crystals of pure Zeatin and in sufficient quantity for structural determination by MS, NMR, chromatography, and mixed melting-point analysis . This group also crystallized Z-9-riboside (ZR) from coconut (Cocos nucifera) milk .Molecular Structure Analysis

Zeatin consists of a purine ring structure with a side chain that contains hydroxyl, amino, and olefin groups . The structure of Zeatin was greatly facilitated by fortunate advances in instrumentation . About 1960, two powerful physical methods for structure elucidation became available, namely MS and NMR .Chemical Reactions Analysis

Zeatin’s chemical contributions go well beyond the identification of Zeatin and ZR and include two unambiguous syntheses of trans-Zeatin (to establish stereochemistry), the synthesis of 3H-cytokinins that facilitated metabolic studies, and the synthesis of deuterated internal standards for accurate mass spectral quantification .Physical And Chemical Properties Analysis

Zeatin has a molecular formula of C10H13N5O and a molecular weight of 219.24 . It is soluble in sodium hydroxide .Aplicaciones Científicas De Investigación

Mejora del crecimiento y desarrollo de las plantas

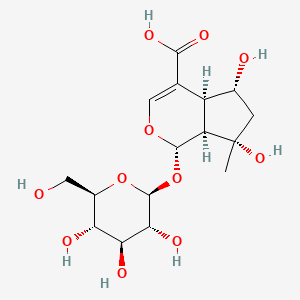

La Zeatina es integral en la promoción de la división celular, la proliferación de brotes y la organogénesis. Ayuda a mantener el meristemo apical del brote, interrumpe la dominancia apical y retrasa la senescencia {svg_1}. Esto la convierte en una herramienta valiosa en la biotecnología agrícola para mejorar los rendimientos y la calidad de los cultivos.

Regulación de la diferenciación floral

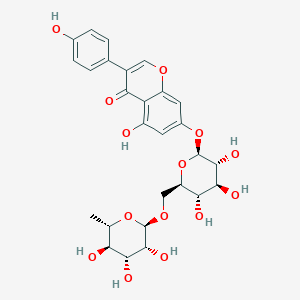

La investigación ha demostrado que la Zeatina puede co-regular la diferenciación de los órganos florales. En el caso del castaño chino, se encontró que la Zeatina era crucial para aumentar la cantidad de flores femeninas fértiles, lo que podría mejorar potencialmente el rendimiento en los cultivos frutales monoicos {svg_2}.

Resistencia al estrés en las plantas

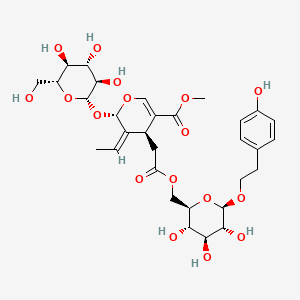

Se ha observado que la Zeatina ayuda a las plantas a resistir el estrés abiótico. Por ejemplo, en plántulas de arroz aromático, la trans-Zeatina indujo la regulación de la biosíntesis de 2-acetil-1-pirrolina, un compuesto responsable de la fragancia del arroz, mejorando la resistencia al estrés de la planta y la calidad de las plántulas {svg_3}.

Ecosistema del suelo y disponibilidad de nutrientes

La aplicación de Zeatina se ha relacionado con el aumento de la actividad enzimática dentro del ecosistema del suelo. Esta actividad incluye enzimas como la nitrogenasa, la proteasa, la fosfatasa, la celulasa y la lipasa, que son esenciales para la disponibilidad de nutrientes, particularmente en cultivos como el trigo {svg_4}.

Capacidad antioxidante y modulación del crecimiento

Se ha encontrado que la Zeatina mejora la capacidad antioxidante de las plantas, lo cual es vital para combatir el estrés oxidativo. Esta modulación de los procesos de crecimiento y desarrollo es crucial para la salud general y la productividad de la planta {svg_5}.

Mejora del aroma en el arroz aromático

En el arroz aromático, la Zeatina juega un papel en la biosíntesis de 2-acetil-1-pirrolina, el compuesto responsable del aroma distintivo del arroz. Las concentraciones apropiadas de Zeatina pueden resultar en un aroma mejorado, que es muy valorado en las aplicaciones culinarias {svg_6}.

Mecanismo De Acción

Target of Action

Zeatin, also known as 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol, primarily targets the cytokinin-specific binding proteins . These proteins play a crucial role in the regulation of cell growth, differentiation, and division .

Mode of Action

Zeatin interacts with its targets, the cytokinin-specific binding proteins, to regulate various cellular processes. It acts as a high-affinity ligand for several receptors, including the Arabidopsis histidine kinases (AHK), specifically AHK3, which is important in plant development .

Biochemical Pathways

Zeatin affects the cytokinin signaling pathway, which is essential for cell division and differentiation. It binds to the cytokinin receptors, initiating a phosphorylation cascade that leads to the activation of transcription factors. These factors then regulate the expression of cytokinin-responsive genes, influencing various aspects of plant growth and development .

Pharmacokinetics

It is known to be soluble in dmso , which suggests it could be absorbed and distributed in organisms

Result of Action

The interaction of Zeatin with its targets leads to a range of molecular and cellular effects. For instance, it has been shown to inhibit UV-induced MEK/ERK activation, upregulate AQP3 in a time- and dose-dependent manner, and attenuate UV-induced loss of AQP3 in keratinocytes . This suggests that Zeatin may have potential applications in protecting skin cells from UV damage.

Action Environment

The action, efficacy, and stability of Zeatin can be influenced by various environmental factors. For example, light intensity and spectral composition can affect the transcriptome profiles of Zeatin

Direcciones Futuras

Zeatin has a variety of effects including promoting callus initiation when combined with auxin, promoting fruit set, retarding yellowing for vegetables, causing auxiliary stems to grow and flower, and stimulating seed germination and seedling growth . Future research may focus on the role of Zeatin in plant physiology and development, especially the role of cytokinins moving in the xylem .

Análisis Bioquímico

Biochemical Properties

Zeatin interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit UV-induced MEK/ERK activation, upregulate AQP3 in a time- and dose-dependent manner, and attenuate UV induced loss of AQP3 in keratinocytes .

Cellular Effects

Zeatin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to attenuate UV-induced downregulation of wound healing and water permeability in HaCaT cells .

Molecular Mechanism

At the molecular level, Zeatin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits UVB-induced MMP-1 expression, c-Jun activation, and ERK, JNK phosphorylation and p38 MAP kinases (MAPKs) in a dose-dependent manner .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zeatin change over time. It has been observed that Zeatin has a certain degree of stability, but information on its degradation and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Propiedades

IUPAC Name |

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKQTCBAMSWPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859662 | |

| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13114-27-7 | |

| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13114-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is zeatin and why is it important in plant biology?

A: Zeatin is a naturally occurring plant hormone belonging to the cytokinin family. [] It plays a crucial role in regulating various aspects of plant growth and development, including cell division, shoot formation, leaf senescence, and responses to environmental stress.

Q2: What is the difference between trans-zeatin and cis-zeatin?

A: Zeatin exists in two isomeric forms: trans-zeatin and cis-zeatin. Trans-zeatin is the more abundant and biologically active form in most plants, exhibiting significant effects on cell division and growth. Cis-zeatin, often found in lower concentrations, demonstrates weaker biological activity in many plant species. [, , ] Interestingly, research suggests that cis-zeatin may play a more prominent role in specific organs of certain plant species like chickpea seeds, potato tubers, and rice roots. []

Q3: How does zeatin interact with its target in plant cells?

A: While the exact mechanisms of zeatin action are still under investigation, it is known to bind to specific receptor proteins within plant cells. [] This binding triggers a cascade of signaling events, ultimately influencing gene expression and cellular processes related to growth and development.

Q4: What are some of the downstream effects of zeatin binding to its target?

A4: Zeatin binding to its receptor can lead to a variety of downstream effects, including:

- Stimulation of cell division: Zeatin promotes cell division in plant tissues, contributing to growth and development. [, ]

- Shoot formation: Zeatin plays a key role in shoot formation and branching. []

- Delay of leaf senescence: It can delay the natural aging process of leaves, known as senescence, by promoting chlorophyll synthesis and maintaining cellular integrity. [, , ]

- Influence on source-sink relationships: Zeatin is involved in regulating the transport and allocation of nutrients within the plant. []

Q5: Can you provide the molecular formula, weight, and spectroscopic data for zeatin?

A5:

- Spectroscopic Data: Zeatin's structure can be confirmed using various spectroscopic methods, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, including their connectivity and environment. []

- Mass Spectrometry (MS): Allows for the determination of the molecule's mass-to-charge ratio, aiding in identification and characterization. [, ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Offers insights into the molecule's electronic transitions and can be used for quantification. []

Q6: What is the significance of zeatin riboside and zeatin nucleotide?

A: Zeatin often exists in plants not only as the free base but also in conjugated forms, such as zeatin riboside and zeatin nucleotide. [] These conjugated forms act as storage reserves of zeatin and can be converted to the active form when needed. Zeatin riboside is the primary transport form, while zeatin nucleotide is considered a precursor to other metabolites. []

Q7: How does the structure of zeatin affect its biological activity?

A: The structure of zeatin significantly influences its biological activity. Modifications to the side chain, particularly the presence or absence of a double bond at the 2,3-position, dramatically affect its potency. [] For example, in certain Phaseolus genotypes, dihydrozeatin (lacking the double bond) demonstrates greater activity compared to trans-zeatin. [] The presence and position of the methyl group, hydroxyl substitution, and side chain cyclization also influence zeatin's activity. []

Q8: Can you explain the role of zeatin O-glucosides?

A: Zeatin O-glucosides are metabolites of zeatin formed through glycosylation, a process where a sugar molecule is attached to the zeatin molecule. [] These O-glucosides, along with N-glucosides, are considered less active forms of zeatin, potentially serving as storage or transport forms within the plant. [] Interestingly, chloroplasts seem to accumulate higher levels of N(9)-glucosides of zeatin and dihydrozeatin. []

Q9: Are there any known methods to enhance zeatin stability?

A9: While specific information on formulating zeatin for enhanced stability is limited within the provided research, general approaches to improve the stability of phytohormones like zeatin could include:

Q10: What are some analytical techniques used to study zeatin in plant tissues?

A10: Researchers employ various analytical methods to identify and quantify zeatin and its metabolites in plant samples. Some commonly used techniques include:

- High-Performance Liquid Chromatography (HPLC): This method separates different cytokinin forms based on their chemical properties, allowing for their identification and quantification. [, , , ]

- Immunoaffinity Chromatography: Utilizes antibodies specific to zeatin or its derivatives to selectively isolate them from complex plant extracts. [, ]

- Radioimmunoassay (RIA): Employs antibodies to detect and quantify zeatin based on its competition with a radiolabeled zeatin standard. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies different cytokinin forms based on their mass-to-charge ratios, providing structural confirmation and quantification. [, , ]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry for precise identification and quantification of zeatin and its metabolites. [, ]

Q11: What is the relationship between zeatin and plant tissue culture?

A: Zeatin is frequently used as a supplement in plant tissue culture media to promote cell division, shoot formation, and plant regeneration. [, , , , , ] Optimizing zeatin concentration in the culture medium is critical, as different plant species and even genotypes within a species can exhibit varying sensitivities to zeatin. [, , ]

Q12: Are there any known alternatives to zeatin in promoting plant growth and development?

A: Yes, other cytokinins, both natural and synthetic, can elicit similar effects on plant growth and development. [, ] Some commonly used alternatives include:

Q13: What is the historical context of zeatin discovery and research?

A: The discovery of zeatin marked a significant milestone in plant hormone research. It was first isolated from immature corn kernels (Zea mays) in 1964 by Letham and Miller, and its structure was elucidated soon after. [] Since then, extensive research has focused on understanding the biosynthesis, metabolism, transport, and diverse roles of zeatin in plant growth and development. The development of sensitive analytical techniques, such as GC-MS and LC-MS/MS, has significantly advanced our ability to study zeatin dynamics in plants.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.